molecular formula C8H10N2S B1269953 1-(3-Methylphenyl)-2-thiourea CAS No. 621-40-9

1-(3-Methylphenyl)-2-thiourea

Cat. No. B1269953
CAS RN: 621-40-9
M. Wt: 166.25 g/mol
InChI Key: JODPVHLKQIOIIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to 1-(3-Methylphenyl)-2-thiourea, involves reactions between isothiocyanates and amines. For example, derivatives have been synthesized using reactions between methylbenzoyl isothiocyanates and amines in dry solvents to yield good outcomes. These syntheses are characterized by their efficiency and the ability to introduce various substituents, allowing for structural variation and exploration of different chemical properties (Qiao et al., 2017).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their chemical behavior. Studies involving X-ray diffraction have shown that these compounds can exhibit different molecular conformations, including planar arrangements of the carbonyl and thiourea groups. The stabilization of these conformations can occur through intramolecular hydrogen bonding, significantly influencing the compound's physical and chemical properties. For instance, the structure of 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea reveals an L-shaped conformation stabilized by intramolecular and intermolecular hydrogen bonds, highlighting the importance of structural analysis in understanding compound behavior (Yeo & Tiekink, 2019).

Chemical Reactions and Properties

Thiourea derivatives engage in a variety of chemical reactions, attributable to their active functional groups. These reactions include hydrogen bonding interactions, which play a significant role in the formation of crystal structures and affect the compounds' solubility and stability. The ability of thioureas to form dimers through hydrogen bonds in their crystal packing is a notable feature that impacts their chemical reactivity and potential applications (Saeed et al., 2014).

Physical Properties Analysis

The physical properties of 1-(3-Methylphenyl)-2-thiourea, such as melting points, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Spectroscopic methods, including FT-IR and NMR, alongside X-ray crystallography, are commonly used to characterize these properties. These analyses provide insights into the compound's stability, solubility in various solvents, and potential for forming specific crystal structures, which are crucial for its application in material science and pharmaceuticals (Mushtaque et al., 2016).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including reactivity, potential for forming coordination complexes, and applications in catalysis, are significantly influenced by their molecular structure. The presence of the thiourea moiety offers nucleophilic sites for reactions, while the substituents on the phenyl ring can modulate the electronic properties of the compound. These features are essential for understanding the compound's behavior in synthetic pathways and its interactions with metal ions and other chemical species (Saeed et al., 2018).

Scientific Research Applications

DNA-Binding and Biological Activities

1-(3-Methylphenyl)-2-thiourea derivatives exhibit significant DNA-binding capabilities, which are crucial for understanding their role in cancer therapy. Nitrosubstituted acyl thioureas, including variants of thioureas, have shown promising DNA interaction studies, indicating potential anti-cancer potencies. These studies involve techniques like cyclic voltammetry and UV-vis spectroscopy, supplemented by computational studies. The binding constants suggest a strong interaction between these compounds and DNA. Moreover, they exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, showcasing a broad spectrum of biological relevance (Tahir et al., 2015).

Cytotoxicity and Anticancer Potential

Thioureas, including 1-Benzoyl-3-methyl thiourea derivatives, are recognized for their sulfur and nitrogen content, playing a crucial role in drug research. Novel thiourea derivatives have been synthesized and shown to exhibit potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Ruswanto et al., 2015).

Green Synthesis Methods

Environmentally friendly synthesis methods for thioureas have been developed, highlighting the importance of 1-(3-Methylphenyl)-2-thiourea in sustainable chemistry. A green, operationally simple approach has been reported for the synthesis of 1,3-disubstituted thiourea derivatives, utilizing primary amines and CS2 in water without any catalysts, and leveraging solar thermal energy. This method is a significant step towards eco-friendly and energy-saving synthesis practices (Kumavat et al., 2013).

Anti-Intestinal Nematode Properties

1-(3-Methylphenyl)-2-thiourea derivatives have been explored for their potential in treating intestinal nematodes. Specifically, 1-acyl-3-(2'-aminophenyl) thiourea derivatives were synthesized and evaluated for their anti-intestinal nematode activities, showing promising results and suggesting potential as lead compounds for anti-nematode treatments (Duan et al., 2010).

Structural and Molecular Studies

The molecular and structural characteristics of 1-(3-Methylphenyl)-2-thiourea and its derivatives are crucial for understanding their biological activities. These compounds have been characterized by various spectroscopic techniques, revealing their complex interactions and structural features. For instance, studies involving single crystal X-ray crystallography, NMR, IR, and UV spectroscopy have provided detailed insights into their molecular conformation and interactions, which are vital for their biological functions and potential therapeutic applications (Yeo & Tiekink, 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining how to handle it safely.


Future Directions

This would involve suggesting further research that could be done to learn more about the compound, such as studying its potential uses or developing new synthesis methods.


Please note that this is a general outline and the specific details would depend on the particular compound. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPVHLKQIOIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211150
Record name Thiourea, (3-methylphenyl)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylphenyl)thiourea

CAS RN

621-40-9
Record name (3-Methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 2-thio-1-m-tolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, (3-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-tolyl-2-thiourea
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